1-[2-(4-Fluoro-phenyl)-ethyl]-5-naphthalen-1-ylmethylene-pyrimidine-2,4,6-trione
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Overview
Description
(5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a naphthyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the fluorophenyl and naphthyl groups through a series of substitution and condensation reactions. Common reagents used in these reactions include fluorobenzene, naphthalene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl and naphthyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-[2-(4-CHLOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
- (5E)-1-[2-(4-BROMOPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5E)-1-[2-(4-FLUOROPHENYL)ETHYL]-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C23H17FN2O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H17FN2O3/c24-18-10-8-15(9-11-18)12-13-26-22(28)20(21(27)25-23(26)29)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-11,14H,12-13H2,(H,25,27,29)/b20-14+ |
InChI Key |
SOOHHFKPYUPHAX-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)CCC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)N(C3=O)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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